molecular formula C10H9BrN2 B2380806 4-(3-bromophenyl)-1-methyl-1H-pyrazole CAS No. 141938-40-1

4-(3-bromophenyl)-1-methyl-1H-pyrazole

Cat. No. B2380806
CAS RN: 141938-40-1
M. Wt: 237.1
InChI Key: VWVZNEJHFOFOQP-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1-methyl-1H-pyrazole (4-BMP) is an organic compound with a variety of uses in scientific research and laboratory experiments. It is a member of the pyrazole family, which is composed of five-membered heterocycles with two nitrogen atoms. 4-BMP has a range of properties, including a high boiling point, low solubility in water, and a low melting point. These properties make 4-BMP an ideal compound for use in a variety of scientific research applications.

Scientific Research Applications

Anticancer Potential

4-(3-bromophenyl)-1-methyl-1H-pyrazole and its derivatives have been explored for their potential in cancer treatment. Srour et al. (2018) synthesized new derivatives showing significant in vitro anti-cancer activity against various human cancer cell lines, including hepatocellular carcinoma HepG2, breast cancer MCF7, and others. The derivatives displayed potent cytotoxic activity, surpassing the standard doxorubicin in some cases, while exhibiting no cytotoxic activity on normal human cell lines (Srour et al., 2018).

Applications in Biomedical Research

The compound's derivatives also show promise in biomedical applications beyond cancer treatment. Ryzhkova et al. (2020) investigated an electrochemically induced multicomponent transformation involving 3-(4-bromophenyl)isoxazol-5(4H)-one, a compound structurally related to this compound. They found that the synthesized compound could be promising for various biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).

Nonlinear Optical Properties

Tamer et al. (2016) studied the structural characterization and nonlinear optical properties of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a compound related to this compound. They found that the small energy gap between the HOMO and LUMO indicates intramolecular charge transfer responsible for nonlinear optical properties, suggesting potential applications in optoelectronics and photonics (Tamer et al., 2016).

Antimicrobial Properties

Farag et al. (2008) synthesized new N-phenylpyrazole derivatives, including 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole, and evaluated their antimicrobial properties. They demonstrated significant inhibitory effects against pathogenic yeast and moulds, indicating potential applications in developing new antimicrobial agents (Farag et al., 2008).

Synthesis of Palladium Complexes for Catalysis

Ocansey et al. (2018) reported the synthesis of bulky pyrazole-based ligands, including derivatives of 4-(bromomethyl)benzoate or benzyl bromide with various substituted pyrazole compounds. These ligands were utilized in the synthesis of bis(pyrazolyl)palladium(ii) complexes, showing catalytic activity in Suzuki–Miyaura cross-coupling reactions. This suggests potential applications in catalysis and organic synthesis (Ocansey et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4-(3-bromophenyl)-1-methyl-1H-pyrazole is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and its reduced activity can lead to dramatic behavioral changes, body movement impairment, and even reduced survival rates in organisms .

Mode of Action

The compound acts as an AchE inhibitor . By inhibiting AchE, it prevents the breakdown of acetylcholine, thereby increasing the availability of this neurotransmitter. This can affect normal nerve pulse transmission, leading to changes in behavior and body movement .

Biochemical Pathways

The compound’s action on AchE can affect various biochemical pathways. For instance, it can influence pathways involving free radicals and reactive oxygen species (ROS) . These compounds, which cells produce through their routine metabolic pathways, can increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .

Result of Action

The inhibition of AchE by this compound can have several effects at the molecular and cellular levels. For instance, it can lead to an increase in acetylcholine levels, affecting nerve impulse transmission and potentially leading to behavioral changes and body movement impairment . It also appears to have a non-toxic effect, with no impact on malondialdehyde (MDA) concentrations, a common biomarker for cellular oxidative injury .

properties

IUPAC Name

4-(3-bromophenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVZNEJHFOFOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141938-40-1
Record name 4-(3-bromophenyl)-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,3-Dibromobenzene (0.38 mL, 3.2 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (595 mg, 2.86 mmol), Pd(dppf)Cl2 (260 mg, 0.320 mmol), and potassium phosphate (2.0 g, 9.5 mmol) were combined in a flask and dissolved in dioxane (16.0 mL) and water (1.6 mL). The flask was then sealed and flushed with argon. The reaction mixture was allowed to stir at 90° C. for 90 minutes. The mixture was then cooled to ambient temperature and diluted with EtOAc. The organic layer was washed with water, brine, dried over anhydrous MgSO4, and concentrated in vacuo. The residue was purified by MPLC on silica gel (50% EtOAc/hexanes) to afford the title compound.
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
595 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
260 mg
Type
catalyst
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The reaction of 1-methyl-4-iodopyrazole (Liljefors, S., and Gronowitz S. Chemica Scripta, 15, 102-9 (1980)) (1.3 g, 6.2 mmol) with 3-bromophenyl boronic acid (1.24 g, 6.2 mmol) using the procedure for the preparation of 3-(3'-bromophenyl)pyridine gave crude 4-(m-bromophenyl)-1-methylpyrazole which was chromatographed on a column of Bakers Silica Gel (60-200 mesh) packed and eluted with CH2Cl2. The less polar fractions contained undesired, incorrectly coupled products while the later more polar fractions contained the desired product (0.82 g, 56% yield).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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